molecular formula C8H15NO4 B14557751 Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate CAS No. 61703-35-3

Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate

Cat. No.: B14557751
CAS No.: 61703-35-3
M. Wt: 189.21 g/mol
InChI Key: ATLODRQWBFJZHW-UHFFFAOYSA-N
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Description

Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate is an organic compound with a complex structure that includes an ethoxyimino group, a hydroxy group, and a methyl ester

Properties

CAS No.

61703-35-3

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 4-ethoxyimino-2-hydroxy-3-methylbutanoate

InChI

InChI=1S/C8H15NO4/c1-4-13-9-5-6(2)7(10)8(11)12-3/h5-7,10H,4H2,1-3H3

InChI Key

ATLODRQWBFJZHW-UHFFFAOYSA-N

Canonical SMILES

CCON=CC(C)C(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate typically involves multiple steps. One common method is the reaction of 4-(ethoxyimino)-2-hydroxy-3-methylbutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethoxyimino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-(ethoxyimino)-2-oxo-3-methylbutanoate.

    Reduction: Formation of 4-(ethoxyamino)-2-hydroxy-3-methylbutanoate.

    Substitution: Formation of corresponding amides or alcohol derivatives.

Scientific Research Applications

Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets. The ethoxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The hydroxy group can participate in various biochemical reactions, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydroxyimino)-2-hydroxy-3-methylbutanoate
  • Ethyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate
  • Methyl 4-(ethoxyimino)-2-oxo-3-methylbutanoate

Uniqueness

Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate is unique due to the presence of both an ethoxyimino group and a hydroxy group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

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